

Technical Application Note: 2-(3-Bromophenyl)-2-methylpropylamine HCl[1]

Author: BenchChem Technical Support Team. **Date:** May 2026

Compound of Interest

Compound Name: 2-(3-Bromophenyl)-2-methylpropylamine HCl

CAS No.: 1365271-44-8

Cat. No.: B1378081

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Part 1: Compound Profile & Physicochemical Logic Chemical Identity & Significance

This compound is a

-dimethylphenethylamine derivative. Structurally, the gem-dimethyl group at the

-position (relative to the nitrogen) creates significant steric bulk, reducing metabolic susceptibility to monoamine oxidases (MAO) compared to non-substituted phenethylamines.

The 3-bromo substitution on the phenyl ring provides a handle for palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig), making it a high-value "building block" for library generation.

- IUPAC: 2-(3-Bromophenyl)-2-methylpropan-1-amine hydrochloride[1]
- Molecular Formula:

[2]

- Molecular Weight: 264.59 g/mol [3][2]
- Key Feature: Sterically hindered primary amine; halogenated aromatic ring.

Solubility Profile

Understanding the salt form (HCl) is critical for "dosing" (administration into solvent systems).

- Water: Moderate solubility (due to the ionic HCl head), but the lipophilic bromophenyl and gem-dimethyl groups limit high-concentration aqueous stability (>10 mM may precipitate over time).
- DMSO: High solubility (>100 mM). Preferred for stock solutions.
- Ethanol: Soluble.

Part 2: Preparation & Handling Protocols

Stock Solution Preparation (Standard 10 mM)

Objective: Create a stable stock for in vitro screening or synthetic aliquoting.

- Weighing: Accurately weigh 2.65 mg of the substance.
 - Note: The HCl salt is hygroscopic. Weigh quickly in a humidity-controlled environment or use an antistatic gun.
- Solvent Addition: Add 1.0 mL of anhydrous DMSO (Dimethyl Sulfoxide).
 - Why DMSO? It prevents hydrolysis and ensures complete solubilization of the lipophilic tail.
- Vortexing: Vortex at medium speed for 30 seconds.
- Sonicating: If visual particulates remain, sonicate in a water bath at ambient temperature for 2 minutes.
- Storage: Aliquot into amber glass vials (to prevent photodegradation of the bromo-moiety). Store at -20°C.

Stability & Degradation Risks

- Free Base Liberation: If placed in basic buffers (pH > 8.5), the HCl is neutralized, and the free amine may oil out of solution due to the lipophilic gem-dimethyl/bromo-phenyl region.
- Debromination: Avoid prolonged exposure to strong UV light, which can cause radical debromination.

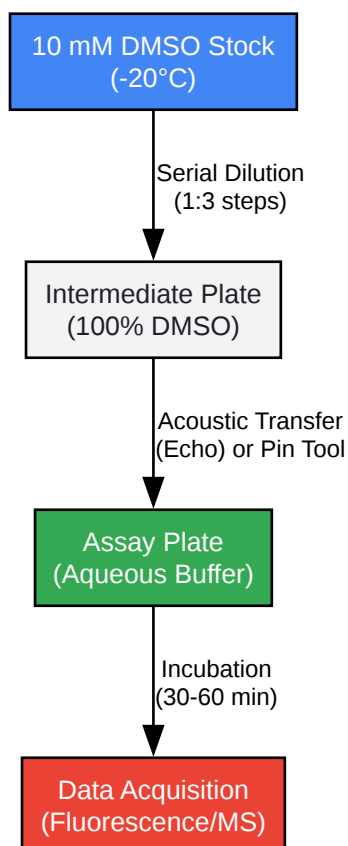
Part 3: "Dosing" Protocols (Application Methodologies)

Since there is no established clinical dose, "dosing" refers to Concentration-Response administration in assays or Stoichiometric Administration in synthesis.

Protocol A: In Vitro Fragment Screening (Assay Dosing)

Context: Using the compound as a ligand to probe receptor binding (e.g., GPCRs, Transporters) or enzyme inhibition.

Workflow Diagram:



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Caption: Serial dilution workflow for determining IC₅₀/EC₅₀ values in high-throughput screening.

Step-by-Step Procedure:

- Thaw: Bring 10 mM DMSO stock to Room Temperature (RT).
- Serial Dilution: Prepare a 1:3 serial dilution series in a polypropylene 384-well source plate (10 points).
 - Top Concentration: 10 mM.
 - Lowest Concentration: ~0.5 μM.
- Transfer: Transfer 50 nL of compound from source plate to 50 μL of assay buffer in the destination plate (1:1000 dilution).

- Final Assay Concentration: Top dose = 10 μ M; DMSO = 0.1%.
- Control: Include a "High Control" (known ligand) and "Low Control" (DMSO only).
- Validation: If precipitation is observed (turbidity), reduce top concentration to 100 μ M in DMSO (0.1 μ M final).

Protocol B: Synthetic Administration (Coupling Reaction)

Context: Using the amine as a nucleophile to synthesize ROR

modulators or similar targets.

Reaction Logic: The gem-dimethyl group creates steric hindrance around the amine. Standard amide couplings (EDC/NHS) may be sluggish. HATU or Acid Chlorides are recommended.

Table 1: Recommended Coupling Conditions

| Parameter | Condition | Rationale |
|----------------|----------------------------|---|
| Stoichiometry | 1.2 eq Amine : 1.0 eq Acid | Excess amine drives reaction to completion despite steric bulk. |
| Base | DIPEA (3.0 eq) | Neutralizes the HCl salt and scavenges protons. |
| Coupling Agent | HATU (1.1 eq) | High reactivity required for sterically hindered amines. |
| Solvent | DMF or DMA | Polar aprotic solvent ensures solubility of all species. |
| Temperature | RT to 50°C | Mild heating may be required if reaction stalls after 4 hours. |

Step-by-Step Synthesis Protocol:

- Activation: Dissolve the Carboxylic Acid partner (1.0 mmol) in DMF (5 mL). Add HATU (1.1 mmol) and DIPEA (2.0 mmol). Stir for 15 min.
- Amine Addition: Add **2-(3-Bromophenyl)-2-methylpropylamine HCl** (1.2 mmol) directly as a solid, followed immediately by an additional 1.0 mmol of DIPEA.
- Monitoring: Monitor by LC-MS. Look for the product mass (M+H). The bromine isotope pattern (M, M+2) will be distinct.
- Workup: Dilute with Ethyl Acetate, wash with 5% LiCl (to remove DMF), then NaHCO₃ and Brine.

Part 4: Exploratory In Vivo Dosing (Theoretical Framework)

WARNING: No established toxicological data exists for this specific isomer in public databases. The following is a theoretical dose-escalation framework based on structural analogs (Phentermine/Chlorphentermine) for researchers conducting initial pharmacokinetic (PK) or toxicity studies.

Structural Analog Safety Factor:

- Phentermine LD₅₀ (Rat, Oral): ~150 mg/kg.
- Safety Adjustment: Due to the unknown metabolic stability of the 3-bromo and gem-dimethyl motif, apply a Safety Factor of 10x.

Protocol: Single Ascending Dose (Rodent)

- Vehicle: 5% DMSO / 5% Tween-80 / 90% Saline. (Avoid pure saline due to potential precipitation at high doses).
- Starting Dose: 1 mg/kg (Intraperitoneal or Oral).
- Escalation: If no adverse events (seizures, sedation) are observed at 24h, proceed to 3 mg/kg, then 10 mg/kg.

- Observation: Monitor specifically for serotonergic syndrome (tremors, rigidity) as phenethylamine analogs can interact with SERT/NET.

Part 5: References & Authority

Reference List

- PubChem. (n.d.).[2][4] Compound Summary for CID 62528429: N-[3-(2-bromophenyl)propyl]-2-methylpropan-1-amine (Isomer/Analog Reference). National Library of Medicine. Retrieved February 19, 2026, from [[Link](#)]
- Claremon, D. A., et al. (2016).[5] RORgamma Modulators. U.S. Patent Application (Reference to structural class utility). Google Patents. Retrieved February 19, 2026, from

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Sources

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- To cite this document: BenchChem. [Technical Application Note: 2-(3-Bromophenyl)-2-methylpropylamine HCl[1]]. BenchChem, [2026]. [Online PDF]. Available at:

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